(S)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate

Description

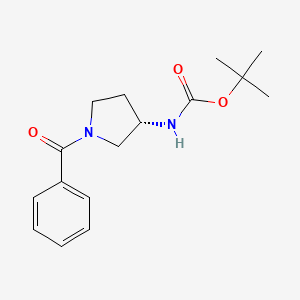

(S)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate is a chiral carbamate derivative featuring a pyrrolidine ring substituted with a benzoyl group at the 1-position and a tert-butoxycarbonyl (Boc) carbamate at the 3-position. Its molecular formula is C₁₆H₂₂N₂O₃, with a molar mass of 290.36 g/mol. The (S)-configuration at the pyrrolidine-3-yl center confers stereospecificity, making it critical for applications in asymmetric synthesis, pharmaceutical intermediates, or enzyme inhibition studies .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3S)-1-benzoylpyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)17-13-9-10-18(11-13)14(19)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFJEFJDOLSCSH-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate typically involves the reaction of (S)-1-benzoylpyrrolidine-3-carboxylic acid with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, under anhydrous conditions, to yield the desired carbamate product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

(S)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets through binding interactions. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Enantiomeric Pair: (R)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate

- CAS No.: 1286208-93-2

- Similarity : 0.94 (structural similarity score)

- Key Differences :

- The (R)-enantiomer exhibits identical molecular formula and mass (C₁₆H₂₂N₂O₃ , 290.36 g/mol) but opposite stereochemistry at the pyrrolidine-3-yl position .

- Enantiomeric pairs often display divergent biological activities. For example, in receptor binding, the (S)-isomer may show higher affinity due to spatial compatibility with chiral binding pockets .

tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate (CAS 99735-30-5)

- Similarity : 0.94

- Structural Variation : Replacement of the benzoyl group with a benzyl group.

- Impact: The benzyl group lacks the electron-withdrawing carbonyl present in benzoyl, altering electronic properties and reactivity. Reduced steric hindrance compared to the bulkier benzoyl group may enhance solubility in non-polar solvents .

(S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate (CAS 216854-24-9)

- Similarity : 0.91

- Structural Variation : Pyrrolidine ring replaced with a six-membered piperidine ring.

- Reduced ring strain compared to pyrrolidine may enhance thermodynamic stability .

tert-Butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS 149771-43-7)

- Similarity : 0.89

- Structural Variation: Bicyclic framework (3,8-diazabicyclo[3.2.1]octane) replaces the monocyclic pyrrolidine.

- Impact: Rigid bicyclic structure restricts conformational freedom, favoring selective interactions in asymmetric catalysis.

Data Table: Comparative Analysis

Biological Activity

(S)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate, with the CAS number 335280-43-8 and the molecular formula C16H22N2O3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

- Molecular Weight : 290.36 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a benzoyl group and a tert-butyl carbamate moiety, which influences its reactivity and biological interactions.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in critical physiological processes. The presence of the tert-butyl group is known to enhance lipophilicity and potentially increase membrane permeability, which can facilitate interaction with cellular targets.

Potential Biological Targets:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit deubiquitylating enzymes (DUBs), which play a crucial role in regulating protein degradation pathways.

- Receptor Agonism : It has shown promise as an agonist for orexin type 2 receptors, which are implicated in sleep regulation and energy homeostasis.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study A | DUB Inhibition | Enzyme Assay | IC50 = 150 nM |

| Study B | Orexin Receptor Agonism | Binding Assay | EC50 = 200 nM |

| Study C | Anticancer Activity | Cell Line Assay | Significant apoptosis in cancer cells at 10 µM |

Case Studies

- Inhibition of Deubiquitylating Enzymes :

- Orexin Type 2 Receptor Agonism :

Safety and Toxicology

While promising in terms of biological activity, comprehensive safety evaluations are crucial. Current safety data indicate that this compound does not exhibit significant acute toxicity or irritant properties based on preliminary assessments. However, further toxicological studies are warranted to fully understand its safety profile .

Q & A

Basic Questions

Q. What are the standard synthetic pathways for preparing (S)-tert-butyl 1-benzoylpyrrolidin-3-ylcarbamate, and how is stereochemical purity ensured?

- Methodological Answer : The synthesis typically involves carbamate protection of a pyrrolidine intermediate. For example, tert-butyl carbamates are synthesized by reacting amines with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine). Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysis. Post-synthesis, chiral purity is verified via chiral HPLC or polarimetry. In related tert-butyl carbamate syntheses, stereospecific intermediates (e.g., (1S,4S)- or (1R,4R)-configured cyclohexyl derivatives) are resolved using column chromatography or recrystallization .

| Key Steps | Purpose | Validation |

|---|---|---|

| Boc protection | Amine group protection | FT-IR (C=O stretch ~1680 cm⁻¹) |

| Chiral resolution | Ensure (S)-configuration | Chiral HPLC (retention time match) |

| Final coupling | Benzoylation of pyrrolidine | ¹H/¹³C NMR (aromatic proton shifts) |

Q. How is this compound characterized structurally?

- Methodological Answer : Comprehensive characterization involves:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.4 ppm for 9H singlet) and benzoyl moiety (aromatic protons δ ~7.4–8.0 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺).

- X-ray Crystallography : For solid-state conformation, particularly axial/equatorial tert-butyl positioning, as seen in similar triazinane structures .

- Dynamic NMR : Low-temperature studies (e.g., –80°C) resolve conformational dynamics, such as tert-butyl group rotation barriers .

Advanced Research Questions

Q. How can reaction conditions be optimized for scaling up the synthesis of this compound?

- Methodological Answer : Use factorial experimental design (e.g., Box-Behnken or Central Composite) to identify critical factors:

-

Variables : Temperature, solvent polarity, catalyst loading, reaction time.

-

Response Metrics : Yield, enantiomeric excess (ee), purity.

-

Statistical Tools : ANOVA to isolate significant factors. For example, epoxidation optimization with tert-butyl hydroperoxide (TBHP) required balancing Mo(CO)₆ catalyst loading and dichloroethane solvent polarity .

Factor Optimal Range Impact on Yield Temperature 0–25°C Prevents Boc cleavage Solvent (e.g., DCM) Low polarity Enhances solubility Catalyst (e.g., DMAP) 5–10 mol% Accelerates coupling

Q. How do solvent and temperature influence the conformational stability of the tert-butyl group in this compound?

- Methodological Answer : The tert-butyl group’s axial/equatorial preference depends on solvent polarity and temperature. DFT calculations with explicit solvent molecules (e.g., water or THF) reveal equatorial stabilization in polar solvents due to dipole interactions. In apolar solvents (e.g., hexane), axial conformers dominate. Low-temperature NMR (–40°C to –80°C) can capture slow interconversion rates, while X-ray crystallography confirms solid-state conformations .

Q. What strategies mitigate contradictions in stability data under varying storage conditions?

- Methodological Answer : Contradictions often arise from impurities or moisture exposure. Strategies include:

- Controlled Storage : –20°C in argon-flushed vials to prevent hydrolysis (tert-butyl esters are moisture-sensitive) .

- Stability-Indicating Assays : HPLC with photodiode array (PDA) detection tracks degradation products (e.g., benzoyl acid from hydrolysis).

- Statistical Reconciliation : Use multivariate analysis to isolate degradation pathways (e.g., Arrhenius plots for thermal stability) .

Q. How can researchers resolve mechanistic ambiguities in the benzoylation step?

- Methodological Answer : Isotopic labeling (e.g., ¹⁸O in benzoyl chloride) paired with MS/MS fragmentation identifies acylation intermediates. Kinetic studies (e.g., variable-temperature kinetics) differentiate between SN2 vs. tetrahedral intermediate mechanisms. Computational modeling (DFT) further elucidates transition states and activation energies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported enantiomeric excess (ee) values?

- Methodological Answer : Discrepancies may stem from:

-

Analytical Method Variance : Compare ee via chiral HPLC vs. NMR derivatization (e.g., Mosher’s ester).

-

Sample Handling : Ensure no racemization during workup (e.g., avoid strong acids/bases).

-

Statistical Validation : Use interlaboratory studies or reference standards (e.g., USP-grade chiral columns) .

Potential Cause Resolution Column degradation in HPLC Replace column; use fresh chiral stationary phase Temperature-induced racemization Store intermediates at –20°C; shorten reaction times

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.